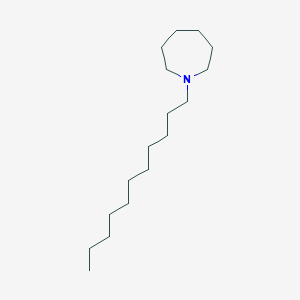
1-Undecylazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Undecylazepane is a seven-membered heterocyclic compound with an undecyl group attached to the nitrogen atom. This compound is part of the azepane family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a seven-membered ring containing one nitrogen atom and an undecyl side chain, making it a unique and versatile compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Undecylazepane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-bromo-11-undecene with azepane in the presence of a base can yield this compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a temperature range of 50-70°C.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may include the use of catalysts to enhance the reaction rate and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Undecylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the undecyl group can be replaced with other functional groups using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), alkyl halides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Azides, alkylated products
Aplicaciones Científicas De Investigación
1-Undecylazepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: this compound derivatives have shown potential as therapeutic agents, including anticancer and antimicrobial properties.
Industry: The compound is utilized in the production of specialty chemicals, surfactants, and polymers.
Mecanismo De Acción
The mechanism of action of 1-Undecylazepane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The undecyl side chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate membrane-associated processes.
Comparación Con Compuestos Similares
1-Undecylazepane can be compared with other azepane derivatives, such as:
1-Decylazepane: Similar structure but with a shorter side chain, leading to different physicochemical properties.
1-Dodecylazepane: Longer side chain, which may affect its solubility and interaction with biological membranes.
1-Phenylazepane: Contains a phenyl group instead of an alkyl chain, resulting in distinct chemical reactivity and biological activity.
The uniqueness of this compound lies in its balance between hydrophobicity and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
79089-51-3 |
|---|---|
Fórmula molecular |
C17H35N |
Peso molecular |
253.5 g/mol |
Nombre IUPAC |
1-undecylazepane |
InChI |
InChI=1S/C17H35N/c1-2-3-4-5-6-7-8-9-12-15-18-16-13-10-11-14-17-18/h2-17H2,1H3 |
Clave InChI |
VRGGECKZLKBKEM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCN1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



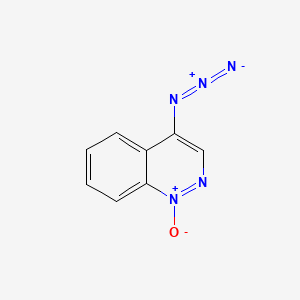
![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)

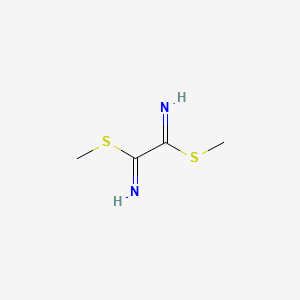
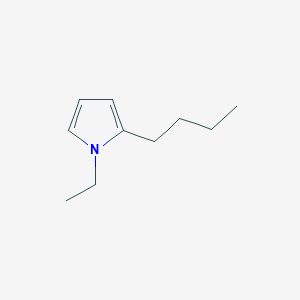
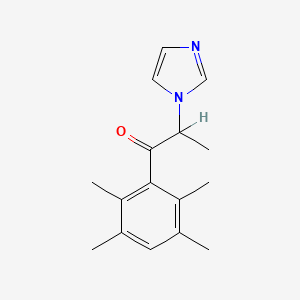



![1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-](/img/structure/B14438906.png)


